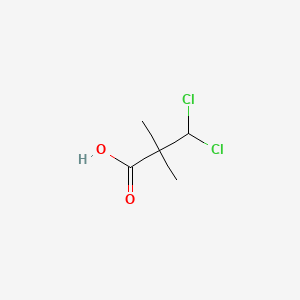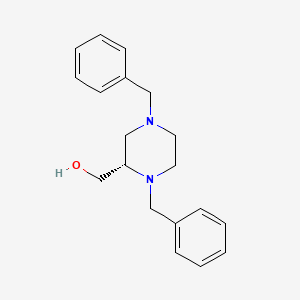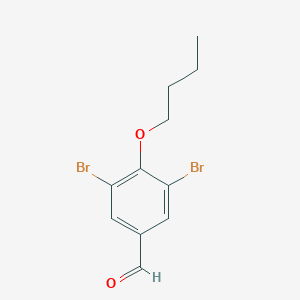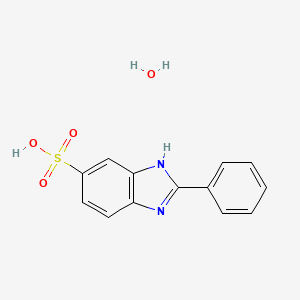
3,3-Dichloro-2,2-dimethylpropanoic acid
Vue d'ensemble
Description
3,3-Dichloro-2,2-dimethylpropanoic acid (DCMPA) is an organic compound with a molecular formula of C5H9Cl2O2. It is a colorless, odorless solid that is soluble in water and organic solvents. DCMPA is a widely used industrial chemical, most notably in the production of polymers, synthetic rubbers, and pharmaceuticals. In addition, DCMPA has been studied extensively in scientific research as a potential therapeutic agent with a variety of applications.
Mécanisme D'action
The exact mechanism of action of 3,3-Dichloro-2,2-dimethylpropanoic acid is not yet fully understood. However, it is known to interact with several proteins and enzymes associated with disease processes. For example, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is associated with the development of Alzheimer’s disease. In addition, this compound has been found to interact with certain proteins involved in cancer cell growth and survival, and has been shown to inhibit the growth of certain types of cancer cells.
Biochemical and Physiological Effects
This compound has been found to interact with several biochemical and physiological processes, including the regulation of cell growth and survival, the regulation of gene expression, and the regulation of the immune system. In addition, this compound has been found to interact with several enzymes involved in metabolic processes, and has been shown to inhibit the activity of certain enzymes associated with the development of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3,3-Dichloro-2,2-dimethylpropanoic acid in laboratory experiments has several advantages. It is relatively inexpensive, and is easily obtained from a variety of commercial sources. In addition, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound can be toxic in high concentrations, and should be handled with care.
Orientations Futures
The potential therapeutic applications of 3,3-Dichloro-2,2-dimethylpropanoic acid are still being investigated, and there are a number of future directions for research. These include further investigation of the mechanisms of action of this compound, further exploration of its potential therapeutic applications, and the development of more effective and safer delivery methods. In addition, further research is needed to determine the optimal dosage and dosage forms of this compound for different therapeutic applications.
Méthodes De Synthèse
3,3-Dichloro-2,2-dimethylpropanoic acid is typically synthesized through the reaction of 3-chloropropionic acid and dimethyl malonate. The reaction is catalyzed by an acid, such as sulfuric acid, and is typically performed at a temperature of 180°C. The reaction produces a mixture of this compound and 3-chloro-2,2-dimethylpropanoic acid. The mixture is then purified by distillation to produce pure this compound.
Applications De Recherche Scientifique
3,3-Dichloro-2,2-dimethylpropanoic acid has been studied extensively in scientific research as a potential therapeutic agent with a variety of applications. It has been studied as an anti-cancer agent, an inhibitor of enzymes associated with the development of Alzheimer’s disease, and as a potential treatment for certain types of epilepsy. In addition, this compound has been investigated as a potential anti-inflammatory agent, and as a possible treatment for certain viral infections.
Propriétés
IUPAC Name |
3,3-dichloro-2,2-dimethylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-5(2,3(6)7)4(8)9/h3H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESOJICOWPJPLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3074076 | |
| Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64855-18-1 | |
| Record name | 3,3-Dichloro-2,2-dimethylpropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64855-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064855181 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3-dichloro-2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3074076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dichloro-2,2-dimethylpropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROPANOIC ACID, 3,3-DICHLORO-2,2-DIMETHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYP45ATG9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Carboxy-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318584.png)
![4-Carboxy-[2- (trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6318589.png)
![2,2-Dimethyl-N-[2-(5-methyl-[1,2,4]oxadiazol-3-yl)-ethyl]-propionamide](/img/structure/B6318593.png)




![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B6318657.png)


